![molecular formula C7H10ClN3O B3113504 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride CAS No. 1956321-99-5](/img/structure/B3113504.png)

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride

Übersicht

Beschreibung

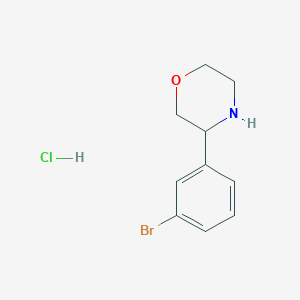

“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is a chemical compound with the CAS Number: 1956321-99-5 . It is a solid substance and has a molecular weight of 187.63 .

Synthesis Analysis

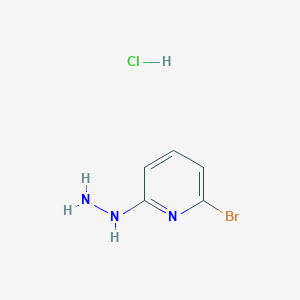

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis

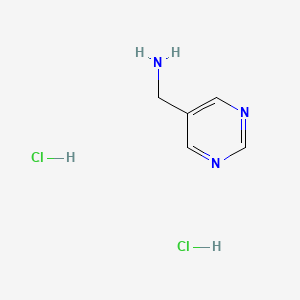

The molecular structure of “this compound” is represented by the linear formula: C7H10ClN3O .Chemical Reactions Analysis

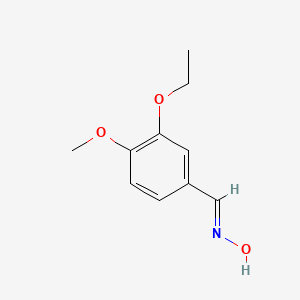

The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 187.63 . The storage temperature is recommended to be in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride" and its derivatives have been extensively studied for their synthetic pathways and potential biological activities. Research has focused on the development of diverse methodologies for the synthesis of pyrido[4,3-d]pyrimidines, which serve as crucial intermediates for further chemical transformations. These synthetic strategies are often designed to facilitate the production of compounds with potential antimicrobial and anticancer properties.

Synthetic Methodologies : Elattar and Mert (2016) provide a comprehensive review on the chemistry of pyrido[4,3-d]pyrimidines, highlighting the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a starting material for the synthesis of tetrahydropteroic acid derivatives. This review outlines various synthetic routes and mechanistic pathways, emphasizing the compound's role in the creation of biologically relevant molecules (Elattar & Mert, 2016).

Antimicrobial Activity : Mittal et al. (2011) synthesized substituted tricyclic compounds based on the pyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold, including derivatives of "this compound". These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Mittal, Sarode, & Vidyasagar, 2011).

Antibacterial and Antifungal Properties : Harutyunyan et al. (2015) explored the antibacterial properties of derivatives synthesized from pyrimidin-5-ylpropanoic acids and 8-aryl-4-methyl- and 4,6-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido-[2,3-d]pyrimidin-7-ones. Their study contributes to understanding the antimicrobial potential of these compounds, paving the way for further research into their application in combating infectious diseases (Harutyunyan et al., 2015).

Safety and Hazards

The compound has been classified with the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P302+P352 - IF ON SKIN: Wash with plenty of soap and water .

Wirkmechanismus

Target of Action

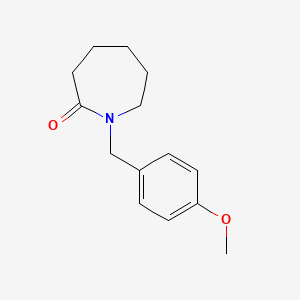

The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/AKT/mTOR pathway, which is often dysregulated in various types of cancer .

Mode of Action

This compound inhibits the activity of mTOR and PI3 kinases . By inhibiting these kinases, the compound disrupts the PI3K/AKT/mTOR pathway, leading to a decrease in cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation and growth. When the pathway is inhibited, it leads to a decrease in cell growth and proliferation. The downstream effects include reduced tumor growth in cancerous cells .

Result of Action

The inhibition of mTOR and PI3 kinases by this compound leads to a decrease in cell growth and proliferation . This can result in reduced tumor growth in cancerous cells .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h4,8H,1-3H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYARMZXMXBABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC(=O)N=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)

![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)

![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)

![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)